![molecular formula C22H22N4O2 B242318 4-[3-(4-Isopropylanilino)imidazo[1,2-a]pyrimidin-2-yl]-2-methoxyphenol](/img/structure/B242318.png)
4-[3-(4-Isopropylanilino)imidazo[1,2-a]pyrimidin-2-yl]-2-methoxyphenol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-[3-(4-Isopropylanilino)imidazo[1,2-a]pyrimidin-2-yl]-2-methoxyphenol, also known as AG-490, is a small molecule inhibitor that has been widely used in scientific research. It was first synthesized in 1995 by researchers at the University of Tokyo, and has since been studied for its potential therapeutic applications in various diseases.
Mécanisme D'action
4-[3-(4-Isopropylanilino)imidazo[1,2-a]pyrimidin-2-yl]-2-methoxyphenol acts as a competitive inhibitor of JAK enzymes, preventing their activation and subsequent downstream signaling pathways. This leads to the inhibition of cell growth and proliferation, as well as the induction of apoptosis in cancer cells.
Biochemical and Physiological Effects:
In addition to its anti-cancer properties, this compound has been shown to have anti-inflammatory effects. It has been demonstrated to inhibit the production of pro-inflammatory cytokines, such as interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-α), in various cell types.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of 4-[3-(4-Isopropylanilino)imidazo[1,2-a]pyrimidin-2-yl]-2-methoxyphenol is its specificity for JAK enzymes, making it a useful tool for studying the role of these enzymes in various cellular processes. However, its potency and efficacy may vary depending on the cell type and experimental conditions, and it may have off-target effects on other signaling pathways.
Orientations Futures
There are several potential future directions for the use of 4-[3-(4-Isopropylanilino)imidazo[1,2-a]pyrimidin-2-yl]-2-methoxyphenol in scientific research. One area of interest is its potential use in combination with other therapies for cancer treatment, such as chemotherapy or immunotherapy. Additionally, further studies are needed to fully elucidate the mechanisms underlying its anti-inflammatory effects, and to explore its potential therapeutic applications in autoimmune disorders.
Méthodes De Synthèse
The synthesis of 4-[3-(4-Isopropylanilino)imidazo[1,2-a]pyrimidin-2-yl]-2-methoxyphenol involves several steps, including the reaction of 4-isopropylaniline with imidazo[1,2-a]pyrimidine-2-carboxylic acid, followed by the addition of 2-methoxyphenol and subsequent deprotection. The final product is obtained through purification by column chromatography.
Applications De Recherche Scientifique
4-[3-(4-Isopropylanilino)imidazo[1,2-a]pyrimidin-2-yl]-2-methoxyphenol has been extensively studied for its potential therapeutic applications in various diseases, including cancer, inflammation, and autoimmune disorders. It has been shown to inhibit the activity of the Janus kinase (JAK) family of enzymes, which play a critical role in regulating cell growth and differentiation.
Propriétés
Formule moléculaire |
C22H22N4O2 |
|---|---|
Poids moléculaire |
374.4 g/mol |
Nom IUPAC |
2-methoxy-4-[3-(4-propan-2-ylanilino)imidazo[1,2-a]pyrimidin-2-yl]phenol |
InChI |
InChI=1S/C22H22N4O2/c1-14(2)15-5-8-17(9-6-15)24-21-20(25-22-23-11-4-12-26(21)22)16-7-10-18(27)19(13-16)28-3/h4-14,24,27H,1-3H3 |
Clé InChI |
LJZMYNDXKZEVMG-UHFFFAOYSA-N |
SMILES |
CC(C)C1=CC=C(C=C1)NC2=C(N=C3N2C=CC=N3)C4=CC(=C(C=C4)O)OC |
SMILES canonique |
CC(C)C1=CC=C(C=C1)NC2=C(N=C3N2C=CC=N3)C4=CC(=C(C=C4)O)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


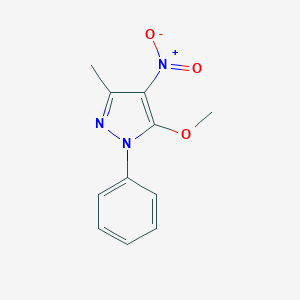
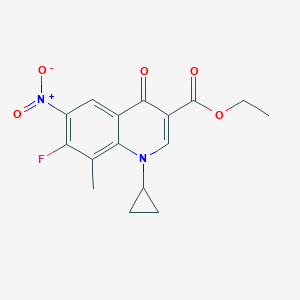
![7-(2-methoxyphenyl)-14H-chromeno[2',3':4,5]pyrimido[1,6-a]benzimidazole](/img/structure/B242244.png)
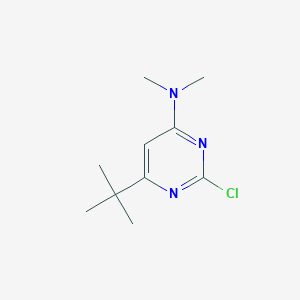
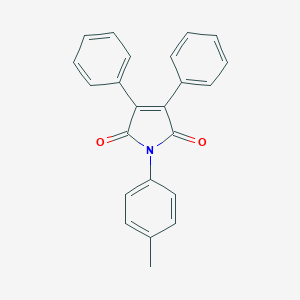
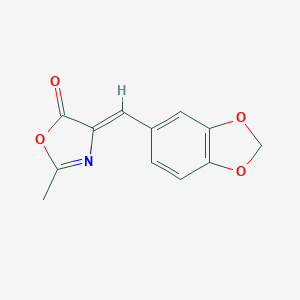
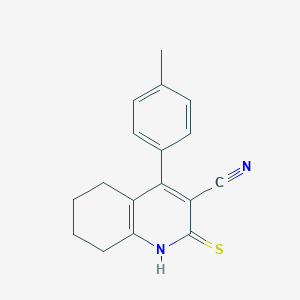
![spiro[4,1,3-benzoxadiazepine-2,1'-cyclopentan]-5(1H)-one](/img/structure/B242262.png)
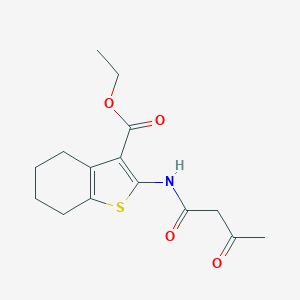
![1-[(4-methylphenyl)sulfonyl]-3,4-dihydro-2(1H)-quinoxalinone](/img/structure/B242265.png)
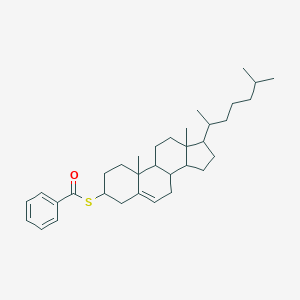
![Furan-2-yl-(7-methylpyrazolo[5,1-c][1,2,4]triazin-3-yl)methanone](/img/structure/B242274.png)
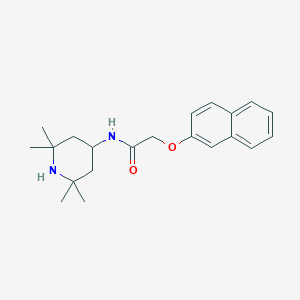
![3-(4-Hydroxyphenyl)-4-oxo-10-oxa-3-azatricyclo[5.2.1.0~1,5~]dec-8-ene-6-carboxylic acid](/img/structure/B242308.png)
